Methyl L-pyroglutamate

概要

説明

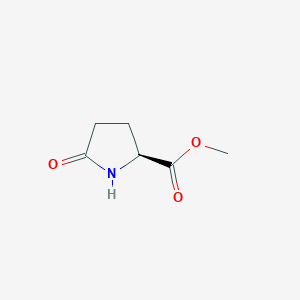

Methyl L-pyroglutamate (CAS: 4931-66-2), also known as (S)-methyl 5-oxopyrrolidine-2-carboxylate, is a cyclic lactam derivative of L-glutamic acid. It has a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol. This compound is naturally isolated from cabbage (Brassica oleracea) and exhibits anti-inflammatory activity . Its structure comprises a five-membered pyrrolidone ring with a methyl ester group at the 2-position, which influences its chemical reactivity and biological interactions .

This compound is widely used in organic synthesis, particularly in the preparation of peptide mimetics, antifungal agents, and radiotracers for positron emission tomography (PET) . Its enzymatic hydrolysis by oxoprolinases and interactions with proteins like VcGluP (a glutamate-specific TAXI-binding protein) have been extensively studied, revealing unique binding properties .

準備方法

Esterification of L-Pyroglutamic Acid to Methyl Ester

The conversion of L-pyroglutamic acid to its methyl ester involves acid-catalyzed esterification. Patent CN106336371A details a robust protocol using thionyl chloride (SOCl₂) in methanol, optimized for industrial scalability .

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic acyl substitution:

-

Methanol Activation : SOCl₂ reacts with methanol to generate HCl and methyl chlorosulfite, enhancing electrophilicity of the carbonyl carbon.

-

Ester Formation : L-pyroglutamic acid undergoes protonation, followed by nucleophilic attack by methanol.

-

Termination : Sodium bicarbonate neutralizes excess HCl, halting the reaction .

Critical parameters include:

-

Molar Ratios : L-pyroglutamic acid : methanol : SOCl₂ = 1 : 4–6 : 0.1–0.2 .

-

Temperature : Maintained at 6–10°C to minimize side reactions.

-

Reaction Time : 6.5–8 hours , with stirring to ensure homogeneity .

Table 2: Optimized Esterification Conditions from CN106336371A

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 10 | 6 | 8 |

| Time (hours) | 8 | 6.5 | 7.5 |

| SOCl₂ Molar Ratio | 0.2 | 0.14 | 0.18 |

| Yield (%) | 92 | 89 | 91 |

Purification and Quality Control

Post-esterification, the crude Methyl L-pyroglutamate is purified through a multi-step process:

Solvent Extraction and Crystallization

The reaction mixture is diluted with dichloromethane (DCM) to isolate the ester. Subsequent washing with saturated sodium bicarbonate removes residual acids, followed by drying over anhydrous MgSO₄ . Crystallization from DCM at 20–25°C yields a product with 99.8% purity by HPLC .

Analytical Validation

-

Purity Analysis : Reverse-phase HPLC using a C18 column (acetonitrile/water gradient, 0.1% TFA).

-

Chiral Purity : Chiral GC confirms <0.5% D-enantiomer , ensuring compliance with pharmaceutical standards .

Alternative Methodologies and Comparative Analysis

While SOCl₂-mediated esterification dominates industrial production, exploratory routes exist:

Hydrogenation Approaches

A study in Organic & Biomolecular Chemistry (2022) explores hydrogenation of pyroglutamic acid derivatives, though applicability to this compound remains indirect .

Industrial Scalability and Environmental Considerations

The CN106336371A method emphasizes green chemistry principles :

化学反応の分析

反応の種類: L-ピログルタミン酸メチルは、次のような様々な化学反応を起こします。

酸化: 対応するカルボン酸を形成するために酸化することができます。

還元: 還元反応によってアルコール誘導体に変化させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールが生成される可能性があります .

4. 科学研究における用途

L-ピログルタミン酸メチルは、科学研究において幅広い用途があります。

化学: これは、様々な有機化合物の合成における中間体として使用されます。

生物学: これは、生物学的プロセスにおける潜在的な役割とペプチドの構成要素として研究されてきました。

医学: 研究では、その抗炎症作用と抗酸化作用が調査されており、薬剤開発の候補となっています。

科学的研究の応用

Methyl L-pyroglutamate has been studied for its potential biological effects. Research indicates that it can modulate cellular processes and may have implications in neurobiology, particularly concerning neurotransmitter activity.

Neuroprotective Effects

Studies have shown that this compound can influence neuroprotective pathways, potentially offering therapeutic benefits for neurodegenerative diseases. Its interaction with glutamate receptors suggests a role in modulating excitotoxicity, a process involved in neuronal damage .

Role in Bone Formation

Recent investigations have identified this compound as a compound that stimulates bone formation parameters such as alkaline phosphatase activity and mineralization in osteoblastic cell lines (MC3T3-E1). This suggests its potential use in treating osteoporosis or other bone-related disorders .

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as a chiral source is crucial for developing enantiomerically pure drugs, which are essential for efficacy and safety in therapeutic applications.

Synthesis of Drug Intermediates

This compound is utilized in synthesizing intermediates for drugs such as Onglyza (saxagliptin), which is used to manage type 2 diabetes. The compound's chiral nature allows for the creation of specific configurations required for biological activity .

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

-

Case Study 1: Neuroprotective Properties

A study demonstrated that this compound significantly reduced neuronal cell death in models of excitotoxicity, suggesting its potential role as a neuroprotective agent. -

Case Study 2: Bone Health

In vitro experiments showed that treatment with this compound enhanced mineralization and alkaline phosphatase activity in osteoblast-like cells, indicating its potential application in osteoporosis treatment.

作用機序

L-ピログルタミン酸メチルの作用機序には、特定の分子標的や経路との相互作用が含まれます。これは、生物活性分子の合成の前駆体として作用し、様々な生化学的経路に影響を与える可能性があります。 たとえば、これは酸化ストレス応答や炎症に関与する酵素の活性を調節する可能性があります .

類似化合物:

ピログルタミン酸: L-ピログルタミン酸メチルが由来する親化合物。

D-ピログルタミン酸メチル: L-ピログルタミン酸メチルのエナンチオマーで、立体化学が異なります。

L-ピログルタミン酸メチルエステル: 同様の特性を持つ別のエステル誘導体

独自性: L-ピログルタミン酸メチルは、その特定の立体化学により、その生物活性と反応性に影響を与える可能性があるため、ユニークです。

類似化合物との比較

Comparison with Structurally Similar Compounds

α-Benzyl L-Pyroglutamate

- Structure : Similar to Methyl L-pyroglutamate but with a benzyl group replacing the methyl ester.

- Enzymatic Reactivity: Despite 91% amino acid identity between A. faecalis and A. aquatilis oxoprolinases, α-benzyl L-pyroglutamate shows significantly lower hydrolysis rates (~5% conversion) compared to this compound under identical conditions (pH 4.9–6.0, 20°C). This is attributed to steric hindrance from the benzyl group, which disrupts optimal positioning near the active-site Ser183 residue .

- Applications : Used as a substrate in biocatalytic studies to probe enzyme specificity .

L-Pyroglutamic Acid Derivatives with Antifunctional Groups

- Triazole-Substituted Derivatives : Compounds like (6j) (3β-L-pyroglutamate ester olean-12-en-28-oic acid-3,5,6-trimethylpyrazin-2-methyl ester) exhibit enhanced antifungal activity. For example, meta-substituted triazole derivatives on the benzene ring show IC₅₀ values <10 µM against Phytophthora infestans, outperforming this compound, which lacks such substituents .

- Esterified Derivatives: Methylation or benzylation of the carboxyl group increases lipophilicity, improving membrane permeability and bioactivity. For instance, 4-chlorophenol esters of L-pyroglutamic acid show 2–3× higher antibacterial activity than the parent compound .

Drimane-Type Sesquiterpene Conjugates

- Example: Daedaleanol B (74), a drimane sesquiterpene esterified with L-pyroglutamate, exhibits antimicrobial activity. This conjugation strategy is rare in natural products but highlights the versatility of L-pyroglutamate in forming bioactive hybrids .

Comparative Biochemical Properties

Binding Affinity to VcGluP

Enzymatic Hydrolysis by 5-Oxo-L-Prolinase

| Compound | Hydrolysis Rate (Relative to L-Pyroglutamate) | ATP Dependency |

|---|---|---|

| This compound | Low (methyl ester hinders lactam ring opening) | ATP-dependent |

| L-Pyroglutamate | High (native substrate) | ATP-dependent |

| α-Benzyl L-Pyroglutamate | Very low (<5% conversion) | ATP-dependent |

生物活性

Methyl L-pyroglutamate (MLPG), a derivative of L-pyroglutamic acid, has garnered attention due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential applications of MLPG, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of MLPG typically involves the esterification of L-pyroglutamic acid. A common method includes dissolving L-pyroglutamic acid in methanol, adding thionyl chloride as a catalyst, and subsequently neutralizing the reaction with sodium bicarbonate to yield MLPG . This process is noted for its simplicity and high yield, making it suitable for industrial applications.

Antifungal and Antibacterial Properties

Recent studies have highlighted the antifungal and antibacterial activities of MLPG and its derivatives. For instance, Zhang et al. (2022) reported that several L-pyroglutamic acid analogues exhibited significant antifungal activity against pathogens such as Fusarium graminearum and Phytophthora infestans, with effective concentrations (EC50) as low as 9.48 μg/ml . The structure-activity relationship (SAR) indicates that modifications to the pyroglutamate structure can enhance these activities.

| Compound | Activity Type | EC50 (μg/ml) |

|---|---|---|

| This compound | Antifungal | 9.48 |

| L-Pyroglutamic Acid Derivative | Antibacterial | 10.82 |

Neuroprotective Effects

MLPG has also been investigated for its neuroprotective effects. It is posited that MLPG may influence neurotransmitter levels and protect neuronal cells from oxidative stress. In vitro studies have shown that MLPG can enhance the survival of neurons under stress conditions, although further research is needed to elucidate the underlying mechanisms .

Case Studies

- Antifungal Efficacy : A study conducted by Zhang et al. (2022) demonstrated that MLPG derivatives showed superior antifungal properties compared to conventional antifungal agents, suggesting their potential use in agricultural applications .

- Neuroprotection : Research into the neuroprotective effects of MLPG indicated that it could mitigate damage in neuronal cultures subjected to oxidative stress, presenting a promising avenue for treating neurodegenerative diseases .

- Structure-Activity Relationship Analysis : Investigations into the SAR of MLPG derivatives revealed that specific functional groups significantly enhance antibacterial activity, providing insights for designing more effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Methyl L-pyroglutamate?

this compound is synthesized via esterification of L-pyroglutamic acid using methanol under acidic or enzymatic catalysis. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification of the carboxyl group and the retention of the 5-oxopyrrolidine-2-carboxylate backbone. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity, while mass spectrometry (MS) validates molecular weight (C₆H₉NO₃; 143.14 g/mol) .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

Purity is evaluated using reverse-phase HPLC with UV detection (e.g., at 210 nm) to separate impurities. Stability studies involve storing the compound under varying conditions (temperature, pH) and monitoring degradation via liquid chromatography-mass spectrometry (LC-MS). Thermal stability can be assessed using differential scanning calorimetry (DSC), while hygroscopicity is tested by exposing the compound to controlled humidity .

Q. What analytical techniques are critical for confirming this compound’s interaction with biological targets?

Fluorescence spectroscopy is used to monitor changes in intrinsic tryptophan fluorescence when the compound binds to proteins (e.g., VcGluP). Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), and circular dichroism (CD) spectroscopy detects conformational changes in target proteins. Surface plasmon resonance (SPR) provides real-time kinetic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for proteins like VcGluP?

Discrepancies in Kd values (e.g., 73.54 ± 27.93 µM in fluorescence assays vs. other methods) may arise from buffer composition, temperature, or ligand purity. To address this, standardize experimental conditions (e.g., Tris-HCl buffer, 25°C) and validate results using orthogonal techniques like ITC or SPR. Replicate studies with purified ligands (≥98% HPLC purity) and include negative controls (e.g., D-enantiomers) to rule out non-specific binding .

Q. What experimental designs are optimal for studying the thermal stabilization of proteins by this compound?

Differential scanning fluorimetry (DSF) is a robust method:

- Prepare protein (e.g., VcGluP) in a buffer with a fluorescent dye (e.g., SYPRO Orange).

- Titrate this compound (0–10 mM) and monitor thermal denaturation via fluorescence.

- Calculate the melting temperature (Tm) shift to quantify stabilization. Parallel studies using intrinsic tryptophan fluorescence (e.g., 8% enhancement at 1 mM ligand) confirm dose-dependent stabilization and binding saturation .

Q. How can structural insights into this compound-protein interactions guide drug design?

X-ray crystallography (e.g., 1.7 Å resolution structures of VcGluP) identifies key binding residues (e.g., hydrogen bonds with Tyr257 or hydrophobic interactions with Phe118). Molecular dynamics (MD) simulations predict binding modes and guide derivatization (e.g., modifying the methyl ester group to enhance affinity). Mutagenesis studies validate critical residues .

Q. What strategies mitigate confounding variables when evaluating this compound’s anti-inflammatory activity in cellular models?

- Use primary macrophages (e.g., RAW264.7) and lipopolysaccharide (LPS)-induced inflammation models.

- Pre-treat cells with this compound (1–100 µM) and measure TNF-α/IL-6 via ELISA.

- Include controls for cytotoxicity (MTT assay) and off-target effects (e.g., COX-2 inhibition assays).

- Validate findings in genetic knockout models (e.g., NF-κB pathway mutants) .

Q. How do researchers address the lack of toxicological data for this compound in preclinical studies?

- Follow OECD guidelines: Conduct acute toxicity assays in rodents (e.g., single 100–2000 mg/kg doses) with histopathological analysis.

- For in vitro toxicity, use human hepatocyte (HepG2) viability assays and Ames tests for mutagenicity.

- Refer to structurally analogous compounds (e.g., L-pyroglutamic acid) for preliminary risk assessment, noting that current safety data sheets lack acute toxicity data .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based experiments?

- Document buffer composition (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl).

- Use freshly prepared ligand solutions in DMSO (<0.1% final concentration).

- Validate protein-ligand ratios (e.g., 1:10 molar excess) via stoichiometry calculations.

- Share raw data (fluorescence curves, crystallographic coordinates) in public repositories .

Q. How should researchers handle this compound to minimize degradation?

Store the compound at −20°C in anhydrous conditions (desiccator with silica gel). For aqueous solutions, prepare aliquots to avoid freeze-thaw cycles. Use amber vials to prevent light-induced degradation .

特性

IUPAC Name |

methyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197767 | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-66-2 | |

| Record name | Methyl pyroglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。